N-Benzoyl-L-arginina amida

Descripción general

Descripción

N(alpha)-Benzoylarginineamide (Nα-Bz-Arg-NH2), also known as N-benzoyl-L-arginine ethyl ester, is an artificial amino acid derivative that has been used in a wide range of scientific research applications. It is a derivative of the amino acid arginine, and its structure consists of a benzoyl group attached to the alpha-carbon of the arginine molecule. Nα-Bz-Arg-NH2 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study a range of biological processes.

Aplicaciones Científicas De Investigación

Aplicaciones Antiarrugas

N-Benzoyl-L-arginina amida es un componente clave de Argireline, un péptido conocido por sus propiedades antiarrugas . Funciona desestabilizando la formación del complejo SNARE, lo que a su vez previene la contracción muscular . Esto lo convierte en un ingrediente popular en productos cosméticos diseñados para reducir las líneas faciales y las arrugas .

Control de Calidad Cosmética

El compuesto también se utiliza en el análisis de productos cosméticos . Por ejemplo, se ha utilizado para estudiar posibles transformaciones en las formulaciones cosméticas . Esto es importante para garantizar la calidad y la seguridad de los productos cosméticos.

Estudios Biológicos

This compound se utiliza en estudios biológicos para comprender los efectos de la oxidación en Argireline . La actividad biológica de la Argireline oxidada aún no se conoce, lo que convierte a esta en un área importante de investigación .

Cinética Enzimática

El compuesto se utiliza en el estudio de la cinética enzimática, particularmente en relación con la tripsina . Se ha utilizado para comparar las tasas de hidrólisis de sustratos de amida de p-Guanidine-L-Phenylalanine por tripsinas bovinas y porcinas .

Investigación Bioquímica

This compound se utiliza en la investigación bioquímica, particularmente en el estudio de las interacciones enzima-sustrato . Se ha utilizado para investigar el comportamiento cinético de la tripsina hacia los sustratos .

Investigación Farmacéutica

El compuesto se utiliza en la investigación farmacéutica, particularmente en el desarrollo de nuevos fármacos . A menudo se utiliza como un bloque de construcción en la síntesis de moléculas complejas .

Mecanismo De Acción

Target of Action

N(alpha)-Benzoylarginineamide, also known as Bz-Arg-NH2, primarily targets the enzyme trypsin . Trypsin is a serine protease that plays a crucial role in many biological processes, including digestion and regulation of cellular functions .

Mode of Action

Bz-Arg-NH2 interacts with trypsin by forming an acyl intermediate . This occurs when trypsin binds to Bz-Arg-NH2, leading to the release of ethanol . The acyl intermediate can then be attacked by a nucleophile, such as an amino-containing component or water . In this reaction, Arg-NH2 acts as a nucleophile, forming a peptide bond where the dipeptide Bz-Arg-Arg-NH2 is produced .

Biochemical Pathways

The interaction of Bz-Arg-NH2 with trypsin affects the enzymatic peptide synthesis and hydrolysis reactions . The formation of the dipeptide Bz-Arg-Arg-NH2 is a key step in these biochemical pathways . The downstream effects of these pathways can influence various biological processes, including protein digestion and cellular function regulation .

Pharmacokinetics

It’s known that the immobilization of trypsin in organic and aqueous media for enzymatic peptide synthesis and hydrolysis reactions can influence the bioavailability of bz-arg-nh2 .

Result of Action

The molecular and cellular effects of Bz-Arg-NH2’s action primarily involve the modulation of trypsin activity . By forming an acyl intermediate with trypsin, Bz-Arg-NH2 can influence the enzyme’s synthetic and hydrolytic activities . This can lead to changes in peptide synthesis and hydrolysis, impacting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bz-Arg-NH2. For instance, the presence of water in the organic solvent used for trypsin immobilization can affect the carrier activity of Bz-Arg-NH2 . The highest carrier activity was achieved at 1% of water (v/v) in dioxane . These findings suggest that the micro-aqueous organic environment can have a substantial impact on the enzymatic activity resilience of Bz-Arg-NH2 .

Propiedades

IUPAC Name |

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKJQJGLFKDADN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914488 | |

| Record name | N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

965-03-7 | |

| Record name | N(alpha)-Benzoylarginineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

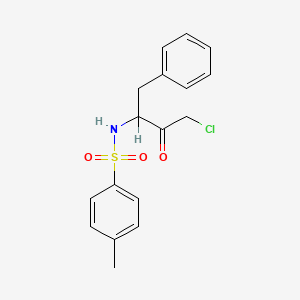

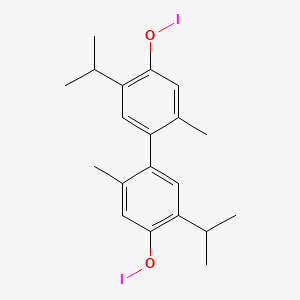

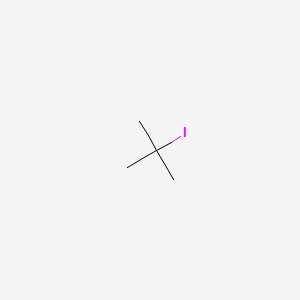

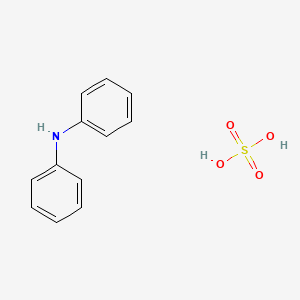

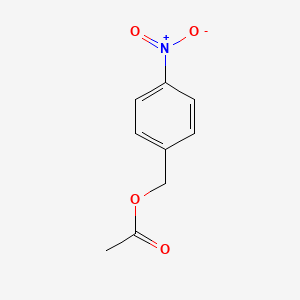

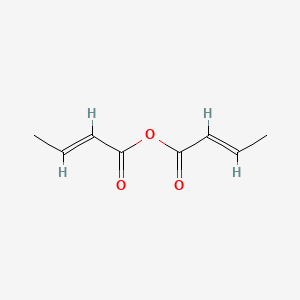

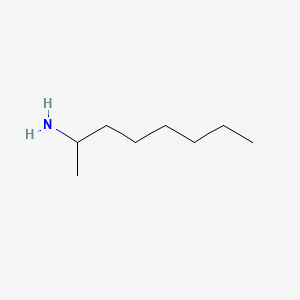

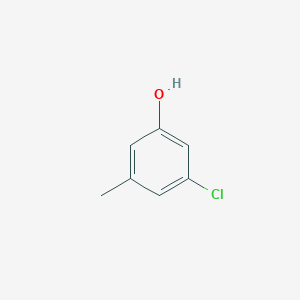

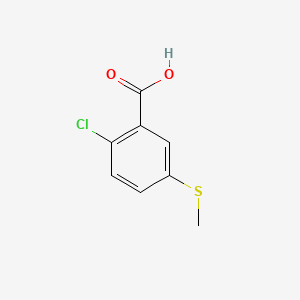

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N(α)-Benzoylarginineamide (Bz-Arg-NH2) in protease research?

A: N(α)-Benzoylarginineamide (Bz-Arg-NH2) is a synthetic compound frequently employed as a substrate to study the activity and specificity of proteolytic enzymes, particularly cysteine proteases like cathepsin B and L. [, , ] Due to its simple structure and susceptibility to cleavage by these enzymes, it serves as a valuable tool in enzyme kinetics studies.

Q2: The provided research articles mention cathepsin B and cathepsin L. How does Bz-Arg-NH2 help differentiate between these two enzymes?

A: While both cathepsin B and L can hydrolyze Bz-Arg-NH2, they exhibit different kinetic parameters for this substrate. [, ] Cathepsin L generally shows a higher affinity (lower Km value) for Bz-Arg-NH2 compared to cathepsin B. Researchers can utilize these differing kinetic constants, along with other specific substrates and inhibitors, to distinguish the activity of cathepsin B and L in biological samples.

A: Yes, there is a connection. Anhydrotrypsin, a derivative of trypsin, exhibits a higher affinity for product-type ligands like Bz-Arg-OH compared to substrate-type ligands like Bz-Arg-NH2. [] This difference in binding affinity highlights the importance of the C-terminal group in ligand interactions with proteases. Understanding these subtle differences in binding preference can provide valuable insights into the catalytic mechanisms of proteases and guide the development of more specific inhibitors.

Q3: The research highlights the use of Bz-Arg-NH2 in studying fish cathepsin B. What is the broader significance of studying proteases from different species?

A: Investigating proteases from diverse species, such as the fish cathepsin B studied in one of the papers, provides valuable insights into the evolutionary conservation and divergence of enzyme function. [] Comparing the kinetic properties of proteases across species can reveal differences in substrate specificity, catalytic efficiency, and potential physiological roles. This knowledge contributes to our understanding of protease biology and can have implications for various fields, including drug discovery and biotechnology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)